N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine
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Overview
Description
N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine: is a complex organic compound that features both dibenzo[b,d]thiophene and dibenzo[b,d]furan moieties. These structures are known for their aromatic stability and unique electronic properties, making the compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine typically involves the coupling of dibenzo[b,d]thiophene and dibenzo[b,d]furan derivatives. One common method is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where aryl halides react with aryl boronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and light-emitting diodes (LEDs) .
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its stability and electronic properties are leveraged in various applications .
Mechanism of Action
The mechanism by which N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine exerts its effects depends on its specific application. In organic electronics, the compound functions as a hole-blocking material, preventing the recombination of charge carriers and enhancing device efficiency. This is achieved through its high thermal stability and deep highest occupied molecular orbital (HOMO) energy levels .
In biological systems, the compound’s derivatives may interact with cellular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Dibenzo[b,d]furan: Shares the furan moiety but lacks the thiophene component.
Dibenzo[b,d]thiophene: Contains the thiophene moiety but lacks the furan component.
N-(Dibenzo[b,d]thiophen-3-yl)dibenzo[b,d]furan-2-amine: A positional isomer with the thiophene moiety at a different position.
Uniqueness: N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine is unique due to the combination of both dibenzo[b,d]thiophene and dibenzo[b,d]furan moieties, providing a distinct set of electronic and structural properties. This dual functionality enhances its applicability in various fields, from organic electronics to medicinal chemistry .
Biological Activity
N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its synthesis, biological properties, and structure-activity relationships (SAR) based on recent studies.
1. Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions that incorporate various precursors. A common method includes the use of palladium-catalyzed coupling reactions, which are effective for forming C-N bonds between dibenzothiophene and dibenzofuran moieties.
Synthesis Methodology:
- Reagents : Sodium t-butanolate, tri-tert-butyl phosphine, bis(dibenzylideneacetone)-palladium(0).
- Conditions : Conducted in an inert atmosphere at elevated temperatures (around 120°C) for several hours.
- Yield : Typical yields range around 39% depending on the specific reaction conditions and purification methods employed .
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of benzo[b]furan derivatives, including this compound. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
Case Study Findings:
- Cell Lines Tested : The compound was evaluated against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and HCT116 (colon cancer).
- Mechanism of Action : It appears to induce apoptosis through the modulation of key signaling pathways, including the inhibition of tumor growth factor beta (TGF-β) signaling .
2.2 Antibacterial and Antifungal Properties
In addition to anticancer activity, this compound has exhibited antibacterial and antifungal properties.
Research Findings:
- Antibacterial Activity : The compound was tested against various strains of bacteria, showing significant inhibition against Gram-positive bacteria such as Staphylococcus aureus.
- Antifungal Activity : It also demonstrated activity against common fungal pathogens, indicating its potential as a broad-spectrum antimicrobial agent .
3. Structure-Activity Relationships (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of this compound.
Key Structural Features Influencing Activity:
Structural Feature | Impact on Activity |
---|---|
Presence of Electron-Withdrawing Groups | Enhances potency against cancer cells |
Substituents at C–3 and C–6 positions | Modulate selectivity and potency across different cell lines |
Planarity and π-stacking capabilities | Important for interaction with target proteins |
Studies indicate that modifications at specific positions can lead to significantly enhanced biological activity, underscoring the importance of SAR in drug design .
4. Conclusion
This compound presents a promising avenue for therapeutic development due to its diverse biological activities, particularly in anticancer research. Ongoing studies are essential to fully elucidate its mechanisms of action and optimize its pharmacological properties.
Future research should focus on:
- Further elucidation of its mechanism at the molecular level.
- Exploration of its potential in combination therapies.
- Assessment of its safety profile in vivo.
Properties
Molecular Formula |
C24H15NOS |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-dibenzothiophen-2-yldibenzofuran-2-amine |
InChI |
InChI=1S/C24H15NOS/c1-3-7-21-17(5-1)19-13-15(9-11-22(19)26-21)25-16-10-12-24-20(14-16)18-6-2-4-8-23(18)27-24/h1-14,25H |
InChI Key |
ZVJRLNBQBCOSFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)NC4=CC5=C(C=C4)SC6=CC=CC=C65 |
Origin of Product |
United States |
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